4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine
Description
Properties
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRUNIOBLPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673546 | |
| Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-90-0 | |
| Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorine/Fluorine Exchange Using Trichloromethylpyridine Derivatives
Overview:
This method involves the chlorination of pyridine derivatives followed by fluorination to introduce the trifluoromethyl group at specific positions on the pyridine ring. A key intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which can be synthesized via chlorination of chloromethylpyridines and subsequent fluorination.
- Starting Material: Chlorinated pyridine derivatives such as 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.
- Chlorination: Liquid-phase chlorination under controlled conditions yields intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
- Fluorination: Vapor-phase fluorination of these chlorinated intermediates produces the trifluoromethylated pyridine.
- Vapor-phase chlorination and fluorination at elevated temperatures (>300°C).
- Use of transition metal catalysts such as iron fluoride.
- Typical yields of key intermediates like 2,3,5-DCTF range from 86% to 7.4%, depending on the reaction temperature and conditions (see Table 1).
- Suitable for large-scale industrial production.
- High selectivity for the trifluoromethylated pyridine.
Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks
Overview:
This approach synthesizes the pyridine ring via cyclocondensation reactions involving trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl ketones.
- Key Building Blocks: Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or trifluoromethyl ketones.
- Reaction: Cyclocondensation with suitable nitrogen sources (e.g., ammonia, amines) under controlled conditions yields the desired pyridine derivative.
- Cyclocondensation reactions are well-documented for synthesizing various trifluoromethylpyridines, including the target compound.
- These methods often require specific catalysts or conditions to optimize yield and selectivity.
- Flexibility in introducing various substituents.
- Potential for synthesizing diverse derivatives.
Direct Introduction of Trifluoromethyl Group via Active Species
Overview:
This method employs trifluoromethylating reagents such as trifluoromethyl copper or other active species to directly substitute hydrogen or halogen on aromatic or heteroaromatic compounds.
- Reagents: Trifluoromethyl copper, trifluoromethyl iodide, or other electrophilic trifluoromethylating agents.
- Reaction: Nucleophilic or electrophilic substitution on pre-formed pyridine or phenyl precursors.
- This approach allows for regioselective trifluoromethylation.
- It is often used for late-stage functionalization of complex molecules.
- High regioselectivity.
- Suitable for modifying existing compounds.
Data Table Summarizing Methods and Yields
| Method | Key Reagents | Typical Reaction Conditions | Main Products | Yield Range | Notes |
|---|---|---|---|---|---|
| Chlorine/Fluorine Exchange | Chlorinated pyridines (e.g., 2-chloro-5-methylpyridine), fluorinating agents | Vapor-phase chlorination and fluorination at >300°C | 2,3,5-Trifluoromethylpyridine | 86% to 7.4% | Industrial scalability; catalyst use |
| Ring Construction | Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride | Cyclocondensation at elevated temperatures | Various trifluoromethylpyridines | Variable | Flexible synthesis route |
| Direct Trifluoromethylation | Trifluoromethyl copper, trifluoromethyl iodide | Nucleophilic substitution reactions | Target trifluoromethylpyridine | Variable | Suitable for late-stage modifications |
Research Findings and Industrial Relevance
- The vapor-phase chlorination-fluorination process remains the most efficient for large-scale manufacturing of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine , owing to its high yield and operational scalability.
- Cyclocondensation methods provide versatility for synthesizing derivatives and are valuable in research settings.
- The direct trifluoromethylation approach offers regioselectivity advantages, especially useful for complex molecule modifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of materials with unique electronic properties, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, these compounds may inhibit or activate particular pathways by binding to active sites or allosteric sites of target proteins .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy (OCH₃) or methyl (CH₃) substituents .
- Positional fluorination : Fluorine at the 3-position (as in the target compound) improves herbicidal activity compared to 2- or 4-fluoro analogues, likely due to optimized steric and electronic interactions with target enzymes .
Key Observations :
- Halogenation vs. fluorination : Chlorinated analogues (e.g., 2-chloro derivatives) often require harsher reaction conditions compared to fluorinated compounds, which can be synthesized via milder cross-coupling methodologies .
- Yield optimization : The trifluoromethyl group’s steric bulk may reduce yields in some cases (e.g., 74% purity for 6f ), whereas simpler substituents (e.g., methyl) achieve higher yields (81%) .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting points: Fluorinated pyridines with polar substituents (e.g., hydroxyl in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ) may exhibit higher melting points due to hydrogen bonding, whereas non-polar CF₃ groups contribute to lower melting ranges (e.g., 178–180°C for 6f ).
- Spectral signatures : The trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 ppm, while fluorine substituents on the phenyl ring resonate at ~-110 ppm .
Key Observations :
- Herbicidal superiority : Fluorinated pyridines (e.g., 2,3-difluoro-5-(trifluoromethyl)pyridine) exhibit reduced mammalian toxicity compared to chlorinated counterparts, making them safer agrochemical candidates .
Biological Activity
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a fluorinated phenyl moiety, which enhances its chemical reactivity and biological interactions. The presence of the trifluoromethyl group is known to influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Target Interactions:
Research indicates that this compound interacts with various enzymes and receptors. Notably, it has been shown to bind to cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other drugs.
Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in apoptosis and cell signaling. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting survival signals.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays reveal that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, in specific assays, the compound showed IC50 values in the low micromolar range against certain cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent . The structural features contribute to its ability to disrupt bacterial cell functions.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that the compound remains stable under standard laboratory conditions, with minimal degradation over time.
Q & A
Q. What are the established synthetic routes for 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine?
Answer: The synthesis typically involves halogenated pyridine intermediates and cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyridine. For example:
- Step 1: Preparation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid.
- Step 2: Coupling with 4-bromopyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
- Step 3: Purification via column chromatography to isolate the product.
Key Considerations:
- Reaction Conditions: Oxygen-free environments improve catalyst efficiency.
- Yield Optimization: Excess boronic acid (1.2–1.5 equiv.) minimizes side reactions.
| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 80 | 65–75 | |
| Ullmann Coupling | CuI/L-Proline | DMSO | 100 | 50–60 |
Q. What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹⁹F NMR: Identifies fluorine environments. The trifluoromethyl group (-CF₃) appears as a singlet near -60 to -65 ppm, while the aromatic fluorine resonates at -110 to -115 ppm .
- ¹H NMR: Pyridine protons show splitting patterns (e.g., doublets for H-2 and H-6 at δ 8.2–8.5 ppm).
- X-ray Crystallography: Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 272.05).
Data Interpretation Example:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 8.45 | d (J=5.2 Hz) | Pyridine C-2 proton |
| H-6 | 7.98 | d (J=5.2 Hz) | Pyridine C-6 proton |
Advanced Research Questions
Q. How can researchers resolve contradictory data in NMR analysis of fluorinated pyridines?
Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable-Temperature NMR: Detects conformational changes (e.g., hindered rotation of the trifluoromethyl group) .
- Isotopic Labeling: Use of ¹³C-labeled precursors to clarify overlapping signals.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Case Study: A 2023 study found discrepancies in aromatic proton shifts due to solvent polarity. Repeating NMR in deuterated DMSO instead of CDCl₃ resolved ambiguities .
Q. How can coupling reactions for functionalizing this compound be optimized?
Answer: Palladium-Catalyzed Cross-Coupling efficiency depends on:
- Ligand Design: Bulky ligands (e.g., SPhos) enhance steric control for regioselective arylations .
- Solvent Effects: Polar aprotic solvents (DMF, NMP) improve solubility of fluorinated intermediates.
- Additives: K₂CO₃ or CsF accelerates transmetallation in Suzuki reactions.
Example Protocol:
- Substrate: this compound
- Reagent: 4-Methoxyphenylboronic acid
- Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (10:1), 90°C, 12 h.
- Yield: 82% .
Q. What strategies are effective for studying its biological activity in enzyme inhibition?
Answer:
- Enzyme Assays: Use purified kinases (e.g., EGFR or JAK2) with ATP analogs to measure IC₅₀ values.
- Docking Studies: Molecular docking (AutoDock Vina) identifies binding poses with the trifluoromethyl group occupying hydrophobic pockets .
- Structure-Activity Relationship (SAR): Modify the pyridine ring with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .
Recent Finding: A 2024 study reported IC₅₀ = 0.8 μM against JAK2, attributed to fluorine-mediated hydrogen bonding .
Q. How can computational modeling predict reactivity in trifluoromethylpyridines?
Answer:
- Reactivity Hotspots: Fukui indices identify nucleophilic/electrophilic sites. The pyridine C-4 position is most reactive due to electron deficiency from fluorine substitution .
- Mechanistic Insights: Transition-state modeling (e.g., NEB method) reveals energy barriers for SNAr reactions at the trifluoromethylphenyl group .
Software Tools: Gaussian 16 (DFT), ORCA (QM/MM), and PyMol (visualization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
